

Enniatin B1: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Enniatin-B1

Cat. No.: B13382791

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species.[1][2][3] As an emerging mycotoxin, it is an increasingly prevalent contaminant in cereals and grain-based products.[4] Structurally, enniatins are composed of alternating D- α -hydroxyisovaleric acid and N-methyl-L-amino acid residues.[5] This lipophilic nature allows ENN B1 to readily integrate into cellular membranes, where it functions as a potent ionophore, a primary mechanism that underpins its diverse and significant biological activities.[5][6][7] These activities range from broad-spectrum cytotoxicity against cancer cell lines to antimicrobial and enzyme-inhibiting properties.[6][8] This document provides an in-depth technical overview of ENN B1's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

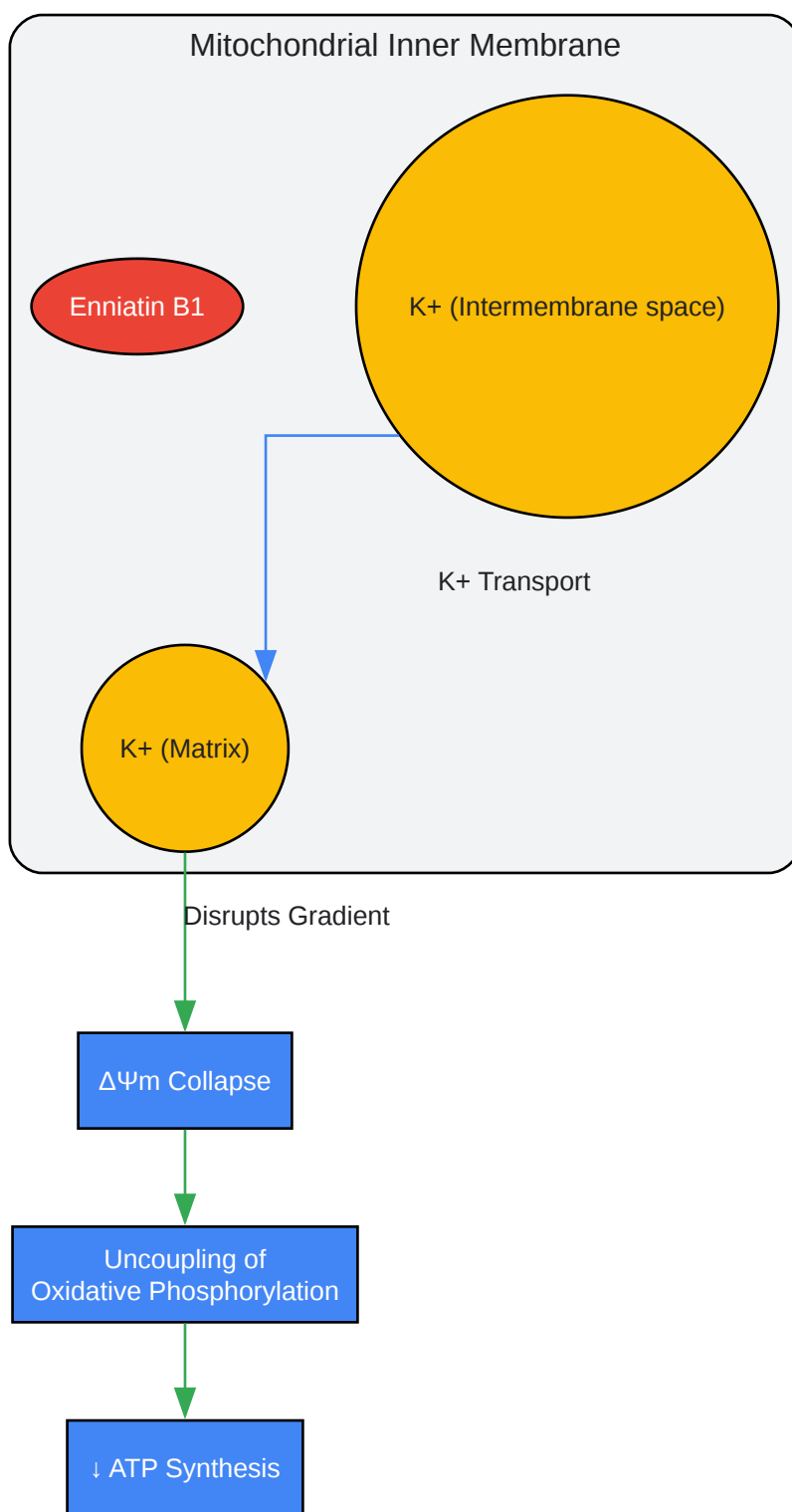
Core Mechanism of Action: Ionophoric Properties

The foundational biological activity of ENN B1 is its ability to transport cations across biological membranes.[4] This ionophoric activity is central to its cytotoxic effects.[6]

- **Potassium Ionophore:** ENN B1 is highly selective for potassium ions (K⁺).[9] It facilitates the rapid influx of K⁺ into the mitochondrial matrix, which disrupts the electrochemical gradient across the inner mitochondrial membrane.[9][10][11] This leads to a significant drop in the

mitochondrial membrane potential ($\Delta\Psi_m$), a critical event in the induction of mitochondrial dysfunction.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Mitochondrial Uncoupling: The collapse of the $\Delta\Psi_m$ uncouples the electron transport chain from ATP synthesis, suppressing the cellular respiration rate and impairing energy homeostasis.[\[9\]](#)[\[11\]](#)
- Disruption of Ion Homeostasis: Beyond mitochondria, ENN B1 can alter overall cellular calcium (Ca^{2+}) homeostasis and permeabilize lysosomal membranes, further contributing to cellular stress and toxicity.[\[6\]](#)[\[10\]](#)



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Caption: Ionophoric mechanism of Enniatin B1 at the mitochondrial membrane.

Key Biological Activities

ENN B1's ionophoric nature triggers a cascade of cellular events, resulting in a wide array of biological activities.

Anticancer and Cytotoxic Activity

ENN B1 demonstrates potent, dose-dependent cytotoxicity across a broad range of cancer cell lines.^[6] This activity is primarily executed through the induction of apoptosis and cell cycle arrest.

- Induction of Apoptosis: ENN B1 is a strong inducer of programmed cell death.^[12] This is achieved by:
 - Mitochondrial Pathway: Triggering the loss of mitochondrial membrane potential.^[10]
 - Caspase Activation: Increasing the activity of executioner caspases, such as caspase-3 and caspase-7.^[13]
 - Gene Regulation: Upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic factors like Bcl2l1.^[10]
 - Signaling Disruption: Decreasing the activation of the extracellular-regulated protein kinase (ERK), a key component of a pathway associated with cell proliferation.^{[6][13][14]} It also moderately inhibits TNF- α -induced NF- κ B activation.^{[13][14][15]}
- Cell Cycle Impairment: ENN B1 can arrest the cell cycle, thereby inhibiting proliferation.^[6] The specific phase of arrest appears to be cell-type dependent, with reports of G0/G1 arrest in HepG2 cells and G2/M or S-phase arrest in Caco-2 cells.^[6]

Antimicrobial Activity

ENN B1 exhibits both antibacterial and antifungal properties.

- Antibacterial: It is active against several human pathogenic bacteria, including *Escherichia coli*, *Yersinia enterocolitica*, *Clostridium perfringens*, *Enterococcus faecium*, and *Mycobacterium tuberculosis*.^{[10][16]}

- Antifungal: Moderate antifungal activity has been observed against *Candida albicans*, *Cryptococcus neoformans*, and *Mycobacterium intracellulare*.[\[10\]](#)

Enzyme and Transporter Inhibition

- ACAT Inhibition: ENN B1 is an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), suggesting potential applications in therapies for atherosclerosis and hypercholesterolemia.[\[6\]](#)[\[14\]](#)[\[15\]](#)[\[17\]](#)
- Drug Efflux Pump Inhibition: It can inhibit ATP-binding cassette (ABC) transporters, such as the P-glycoprotein homolog Pdr5p.[\[6\]](#)[\[10\]](#) This activity is of interest for its potential to overcome multidrug resistance in cancer therapy.[\[6\]](#)[\[7\]](#)[\[10\]](#)

Quantitative Data Presentation

The biological potency of ENN B1 has been quantified in numerous studies. The data below is collated from the cited literature.

Table 1: Cytotoxicity of Enniatin B1 in Various Cell Lines

Cell Line	Cell Type	IC50 (μM)	Exposure Time	Assay	Reference(s)
H4IIE	Rat Hepatoma	1.0 - 2.5	Not Specified	MTT	[13] [18]
Caco-2	Human Colorectal Adenocarcinoma	0.8 - 11.5	24 - 72 h	MTT / Neutral Red	[1] [6] [18]
CHO-K1	Chinese Hamster Ovary	2.47 - 4.53	Not Specified	Not Specified	[1] [6] [18]
HT-29	Human Colorectal Carcinoma	3.7 - 16.6	48 h	MTT	[1] [6] [18]
CCF-STTG1	Human Astrocytoma	4.4	48 h	CCK-8	[14] [18]
MRC-5	Human Lung Fibroblast	4.5 - 4.7	24 h	Alamar Blue	[1] [18]
SF-9	Insect (Spodoptera frugiperda)	6.6	48 h	Not Specified	[1] [6]
HepG2	Human Hepatocellular Carcinoma	8.5 - 36	24 - 72 h	Alamar Blue / MTT	[1] [13] [18]

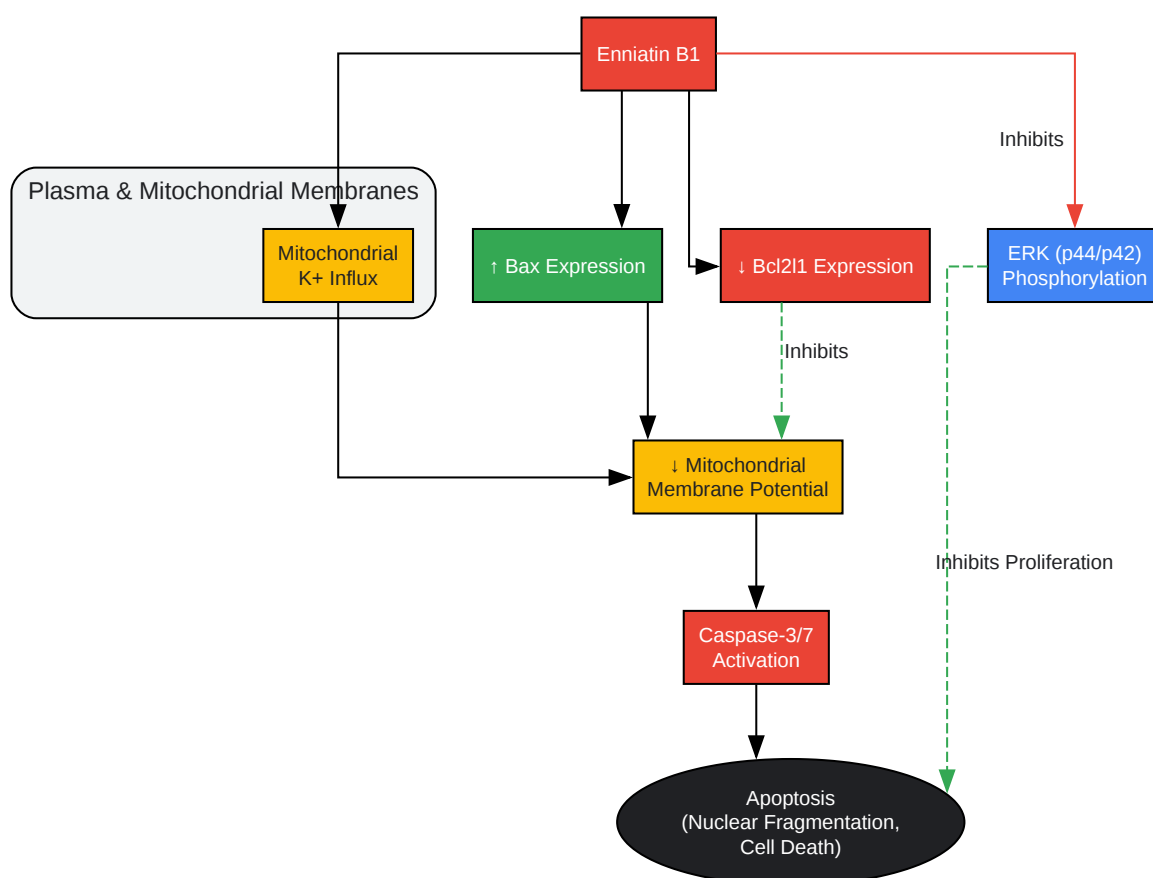
| PK-15 | Porcine Kidney | 41 | 24 h | Not Specified |[\[1\]](#)[\[6\]](#) |

Table 2: Enzyme Inhibition and Other Quantitative Activities of Enniatin B1

Target/Activity	System	Metric	Value (μM)	Reference(s)
Acyl-CoA:cholesterol acyltransferase (ACAT)	Rat Liver Microsomes	IC50	73	[14][15][17][19]

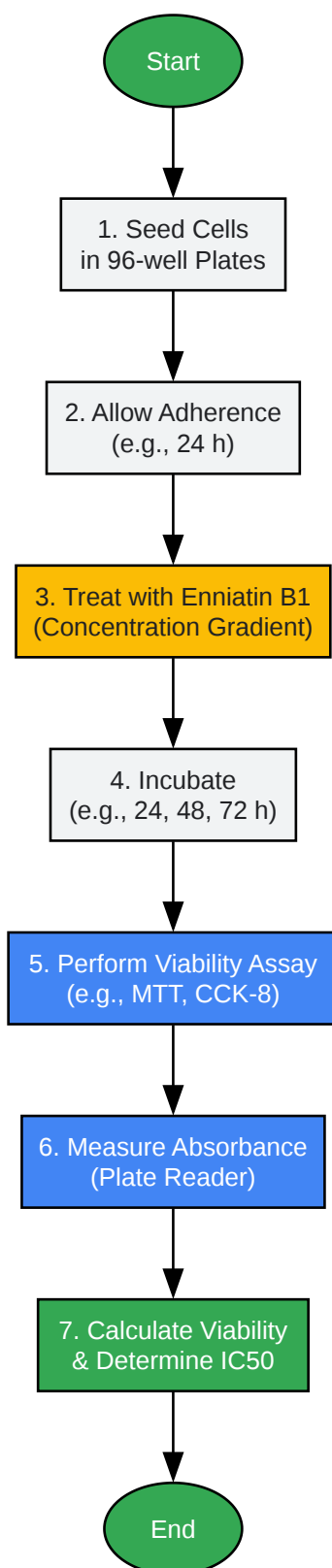
| Lysosomal Membrane Permeabilization | Cellular Assay | EC50 | 1.5 - 1.7 |[6][10] |

Signaling Pathways and Logical Workflows



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Caption: Signaling pathway for Enniatin B1-induced apoptosis.



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- To cite this document: BenchChem. [Enniatin B1: A Technical Guide to its Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13382791#biological-activities-of-enniatin-b1]

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